Cas no 2171867-69-7 (3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid)

3-{1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid is a specialized fluorinated building block used in peptide synthesis and medicinal chemistry. Its key structural features include a cyclopentyl backbone with an Fmoc-protected amino group and a difluorobutanoic acid moiety, offering enhanced stability and conformational control. The difluorinated segment introduces unique electronic and steric properties, making it valuable for modulating peptide bioactivity and metabolic resistance. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis protocols, facilitating efficient incorporation into complex molecular architectures. This compound is particularly useful in designing peptidomimetics and bioactive probes where fluorine substitution is critical for target engagement or pharmacokinetic optimization.
3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid structure
2171867-69-7 structure
Product name:3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid
CAS No:2171867-69-7
MF:C25H26F2N2O5
MW:472.481153964996
CID:6330197
PubChem ID:165571072

3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid
    • 2171867-69-7
    • EN300-1563136
    • 3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid
    • Inchi: 1S/C25H26F2N2O5/c26-22(27)20(13-21(30)31)28-23(32)25(11-5-6-12-25)29-24(33)34-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20,22H,5-6,11-14H2,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: LXRHVVLZJQUNMZ-UHFFFAOYSA-N
    • SMILES: FC(C(CC(=O)O)NC(C1(CCCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)F

Computed Properties

  • Exact Mass: 472.18097826g/mol
  • Monoisotopic Mass: 472.18097826g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 736
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 105Ų

3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1563136-1.0g
3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid
2171867-69-7
1g
$3368.0 2023-06-04
Enamine
EN300-1563136-10.0g
3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid
2171867-69-7
10g
$14487.0 2023-06-04
Enamine
EN300-1563136-100mg
3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid
2171867-69-7
100mg
$2963.0 2023-09-24
Enamine
EN300-1563136-0.5g
3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid
2171867-69-7
0.5g
$3233.0 2023-06-04
Enamine
EN300-1563136-500mg
3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid
2171867-69-7
500mg
$3233.0 2023-09-24
Enamine
EN300-1563136-1000mg
3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid
2171867-69-7
1000mg
$3368.0 2023-09-24
Enamine
EN300-1563136-0.05g
3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid
2171867-69-7
0.05g
$2829.0 2023-06-04
Enamine
EN300-1563136-5.0g
3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid
2171867-69-7
5g
$9769.0 2023-06-04
Enamine
EN300-1563136-2.5g
3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid
2171867-69-7
2.5g
$6602.0 2023-06-04
Enamine
EN300-1563136-10000mg
3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid
2171867-69-7
10000mg
$14487.0 2023-09-24

3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid Related Literature

Additional information on 3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid

Recent Advances in the Study of 3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid (CAS: 2171867-69-7)

The compound 3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid (CAS: 2171867-69-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a difluorobutanoic acid moiety, has been explored for its potential applications in peptide synthesis, drug discovery, and targeted therapeutics. The presence of the Fmoc group is particularly noteworthy as it is widely used in solid-phase peptide synthesis (SPPS), suggesting that this compound may serve as a valuable building block for the development of novel peptide-based drugs.

Recent studies have focused on the synthesis and characterization of 3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid, with particular emphasis on its reactivity and stability under various conditions. Researchers have employed advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm the structure and purity of the compound. Additionally, computational modeling has been utilized to predict its physicochemical properties, including solubility and lipophilicity, which are critical for its potential use in drug formulation.

One of the most promising applications of this compound lies in its role as a precursor for the synthesis of fluorinated peptides. The incorporation of fluorine atoms into peptides can significantly alter their biological activity, metabolic stability, and binding affinity to target proteins. Recent findings indicate that 3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid can be efficiently coupled with amino acids and peptides under standard SPPS conditions, yielding fluorinated peptides with enhanced pharmacological properties. This has opened new avenues for the development of therapeutics targeting diseases such as cancer, inflammation, and infectious diseases.

Furthermore, the compound's potential as a protease inhibitor has been investigated. Proteases play a crucial role in numerous physiological and pathological processes, making them attractive targets for drug development. Preliminary in vitro studies have demonstrated that derivatives of 3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid exhibit inhibitory activity against specific proteases, suggesting its utility in the design of novel protease inhibitors. These findings are particularly relevant for the treatment of conditions such as hypertension, viral infections, and neurodegenerative disorders.

In conclusion, 3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid (CAS: 2171867-69-7) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its unique structural attributes and demonstrated applications in peptide synthesis and protease inhibition highlight its potential as a key player in the development of next-generation therapeutics. Ongoing research efforts are expected to further elucidate its mechanistic insights and expand its therapeutic applications, paving the way for innovative drug discovery and development.

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